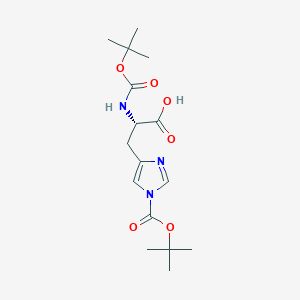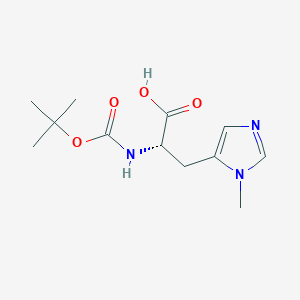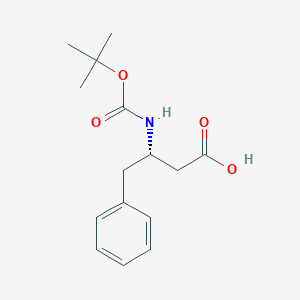
(S)-3-(Boc-amino)-4-phenylbutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Applications De Recherche Scientifique
- Application Summary : Boc-protected amino acids are used in the solid-phase synthesis of peptides . The Boc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions.
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, such as trifluoroacetic acid, allowing the amino group to participate in the formation of peptide bonds. After the peptide bond is formed, a new Boc group is added to protect the newly formed amino group, and the process is repeated until the desired peptide sequence is obtained .
-
- Application Summary : Boc-protected amino acids are used in organic synthesis to protect amines, which are good nucleophiles and strong bases, from unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid to convert it into a carbamate. This is achieved using Di-tert-butyl decarbonate and a suitable base .
- Results or Outcomes : The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), allowing for transformations of other functional groups .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of complex peptides .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a peptide with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of drug molecules. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a drug molecule with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of bio-inspired materials. These materials have applications in various fields such as biomedicine, electronics, and energy .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a bio-inspired material with specific properties .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of environmentally friendly materials. These materials have applications in various fields such as waste management and pollution control .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of an environmentally friendly material with specific properties .
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375820 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-4-phenylbutyric acid | |
CAS RN |
51871-62-6 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


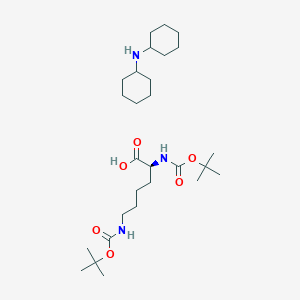
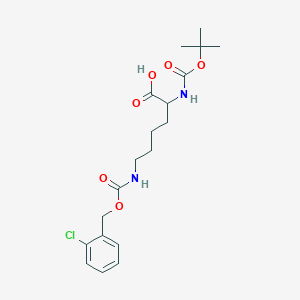
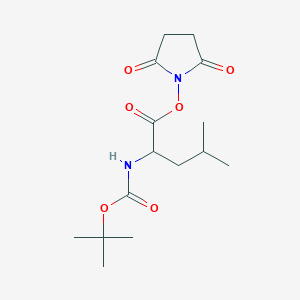

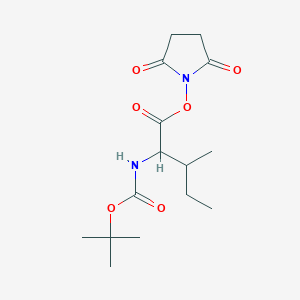
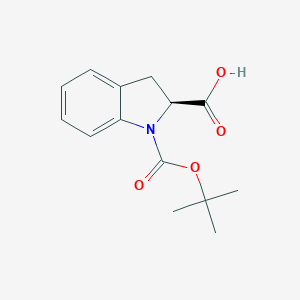
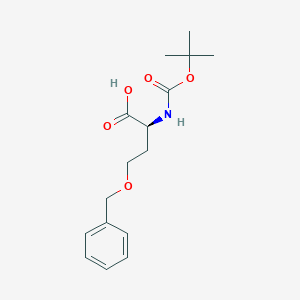
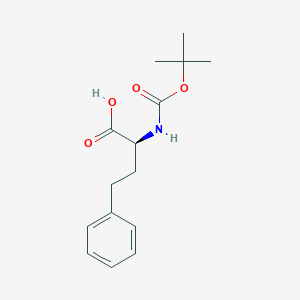
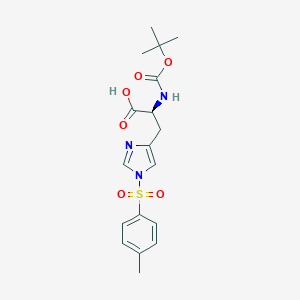
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)
